硅酸铅(2+)

描述

Lead(2+) silicate, also known as lead silicate, is a chemical compound that is considered to be one of the most versatile lead compounds in the ceramics industry . Three types of lead silicates are commercially available: lead monosilicate (PbO·0.67SiO2), lead bisilicate (PbO·0.03Α12O3·1.95SiO2), and tribasic lead silicate (PbO·0.33SiO2) . They are used extensively in finely divided form for glazes .

Synthesis Analysis

The synthesis of lead silicate involves complex processes. One study mentions the use of the melt and quench synthesis approach . The process involves the use of high temperatures and specific conditions to create the desired compound .Molecular Structure Analysis

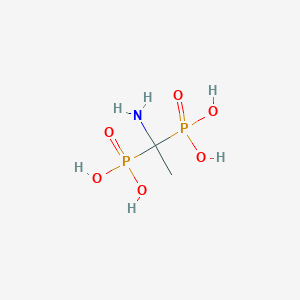

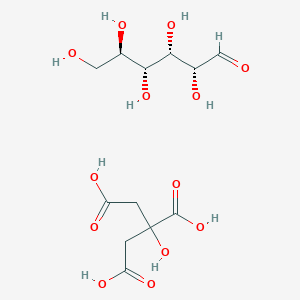

The molecular structure of lead(2+) silicate is represented by the formula O3PbSi . The molecular weight of this compound is 283.3 .Chemical Reactions Analysis

The complete analysis of silicates, including lead(2+) silicate, can be a complex process due to the difficult decomposition procedure and subsequent separation stages . Various methods such as gravimetric, titremetry, and spectrophotometry are required for the analysis of different major constituents in silicates .Physical and Chemical Properties Analysis

Lead(2+) silicate is a pale yellow powder, insoluble in water . Its composition, by weight, is 65% PbO, 1% Al2O3, and 34% SiO2 . It is available as granular, less than 1.68 mm (10 mesh), and ground, 88% through 44 μm (325 mesh) .科学研究应用

硅酸铅玻璃中的局部有序性:硅酸铅玻璃已使用核磁共振 (NMR) 光谱进行研究,结果表明铅在较大的组成范围内形成共价 PbO4 和 PbO3 金字塔。这会影响玻璃中硅酸盐物种的分布,并表明在材料科学和玻璃技术中的应用 (Fayon et al., 1998).

结晶硅酸铅中的 29Si MAS-NMR:结晶硅酸铅的高分辨率 NMR 光谱显示出不同的硅环境,表明在材料表征和新型玻璃材料的开发中具有潜在的应用 (Bessada et al., 1994).

铅水晶玻璃的化学耐久性:对用于食品容器的铅水晶玻璃的化学耐久性的研究对于了解溶液中铅释放机制至关重要。这项研究在环境科学和公共卫生领域有应用 (Angeli et al., 2016).

玻璃中 Pb2+ 的环境:已使用 X 射线吸收精细结构 (XAFS) 和 NMR 分析了硅酸铅玻璃中铅原子的结构环境,揭示了对玻璃结构的见解,可应用于材料科学和玻璃制造 (Fayon et al., 1999).

受污染溶液的处理:使用壳聚糖合成的介孔二氧化硅已被用于从水溶液中有效去除铅(II),表明在环境修复和水处理中的应用 (Lalchhingpuii et al., 2017).

硅酸铋中的铁电性:已使用压电响应力显微镜探索了硅酸铋中的铁电性的存在及其各向异性,表明在无铅铁电材料和硅技术中的潜在应用 (Seol et al., 2015).

辐射屏蔽特性:已研究了用 ZnO 和 BaO 改性的硅酸铅玻璃的辐射屏蔽特性。这项研究对于开发抵抗电磁波的防护材料具有重要意义 (Khodadadi & Taherian, 2020).

近红外发射和温度相关应用:已研究了掺铒硅酸铅玻璃的近红外发射和上转换应用,表明在光学和光子学中的用途 (Pisarski et al., 2017).

电子束辐照引起玻璃中的非线性:已报道了一种通过电子束辐照在硅酸铅玻璃中诱导二阶磁化率的技术,在光学材料领域具有潜在应用 (Kazansky et al., 1993).

安全和危害

Lead(2+) silicate is considered hazardous. It is toxic if swallowed or inhaled . It may damage fertility or the unborn child, and may cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects . Proper safety measures should be taken while handling this compound, including wearing protective equipment and ensuring adequate ventilation .

属性

IUPAC Name |

dioxido(oxo)silane;lead(2+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/O3Si.Pb/c1-4(2)3;/q-2;+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFPIWWDEGJLLCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Si](=O)[O-].[Pb+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O3PbSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

11120-22-2 (Parent), Array | |

| Record name | Lead monosilicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010099760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lead silicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011120222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90893100 | |

| Record name | Lead metasilicate (PbSiO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10099-76-0, 11120-22-2 | |

| Record name | Lead monosilicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010099760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lead silicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011120222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lead metasilicate (PbSiO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEAD MONOSILICATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TLE92T7F1J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。